ethyl 5-amino-6-cyano-2-methyl-7-(thiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Overview
Description
Ethyl 5-amino-6-cyano-2-methyl-7-(2-thienyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system substituted with various functional groups such as amino, cyano, methyl, and thienyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-cyano-2-methyl-7-(thiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Ring System: This step involves the cyclization of appropriate starting materials, such as 2-thiophenecarboxaldehyde and malononitrile, under basic conditions to form the thieno[3,2-b]pyran core.
Functional Group Substitution: The introduction of the amino, cyano, and methyl groups is achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the intermediate compound with ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-cyano-2-methyl-7-(2-thienyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as cyano or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, amine derivatives, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or carbonyl groups.
Scientific Research Applications
Ethyl 5-amino-6-cyano-2-methyl-7-(2-thienyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may have applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-cyano-2-methyl-7-(thiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-amino-6-cyano-2-methyl-7-(2-thienyl)-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to its specific thieno[3,2-b]pyran ring system and the combination of functional groups it possesses. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized applications.
Properties
IUPAC Name |
ethyl 5-amino-6-cyano-2-methyl-7-thiophen-2-yl-7H-thieno[3,2-b]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-20-16(19)11-8(2)23-14-12(10-5-4-6-22-10)9(7-17)15(18)21-13(11)14/h4-6,12H,3,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXUEXJFXLLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CC=CS3)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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